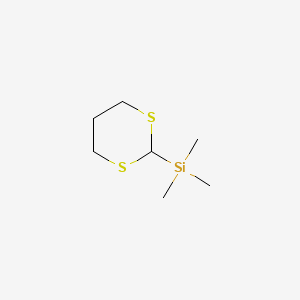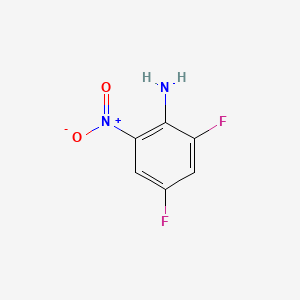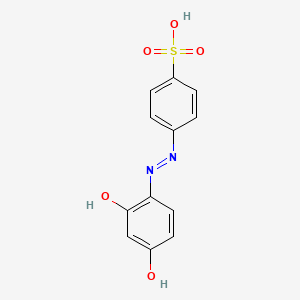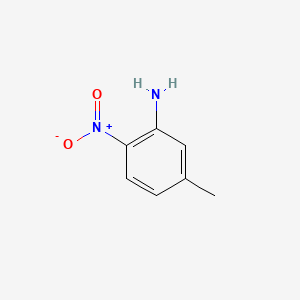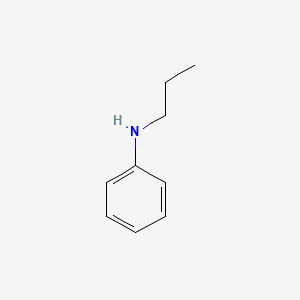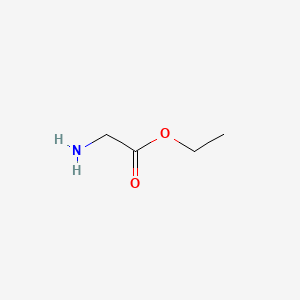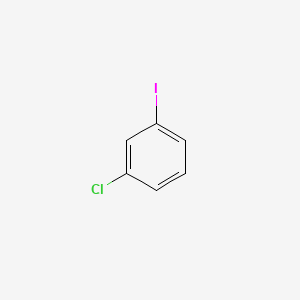
6-Metil-5-nitroquinolina
Descripción general
Descripción
6-Methyl-5-nitroquinoline (6-MNQ) is a nitroaromatic compound that is used in the synthesis of organic compounds, as well as in scientific research applications. 6-MNQ is a colorless to pale yellow liquid with a boiling point of 128°C and a melting point of -17°C. The compound can be synthesized by nitration of 5-methylquinoline, and is used in a variety of laboratory experiments and studies.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
6-Metil-5-nitroquinolina: sirve como precursor en la síntesis de complejos compuestos heterocíclicos. Sufre reacciones de sustitución nucleofílica para formar una variedad de derivados . Estos derivados son cruciales en el desarrollo de productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas.
Química Medicinal: Agentes Anticancerígenos
Los derivados de quinolina exhiben un amplio espectro de respuestas biológicas, incluidas las propiedades anticancerígenas . El grupo nitro en This compound puede modificarse para mejorar su citotoxicidad contra las células cancerosas, convirtiéndolo en un andamiaje valioso en el diseño de fármacos anticancerígenos.
Aplicaciones Antimicrobianas
El motivo estructural de la quinolina es conocido por su actividad antimicrobiana. Al funcionalizar This compound, los investigadores pueden desarrollar nuevos agentes antimicrobianos que se pueden utilizar para combatir cepas resistentes de bacterias y hongos .
Propiedades Antiinflamatorias
La inflamación es una respuesta biológica a estímulos dañinos. Los derivados de quinolina, incluidos los derivados de This compound, se han estudiado por sus efectos antiinflamatorios, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas .
Actividad Antituberculosa
La tuberculosis sigue siendo un importante desafío para la salud mundial. Los derivados de This compound han mostrado ser prometedores como agentes antituberculosos, ofreciendo potencialmente nuevas vías para la terapia contra Mycobacterium tuberculosis .
Investigación Antimalárica
Los compuestos de quinolina tienen una larga historia en los fármacos antimaláricos. Las modificaciones en la estructura de This compound podrían conducir al desarrollo de nuevas terapias antimaláricas, especialmente en áreas donde la resistencia a los tratamientos actuales es prevalente .
Neurofarmacología: Efectos Anticonvulsivos
El sistema cíclico de quinolina es una característica común en muchos fármacos neuroactivos. La investigación sobre los derivados de This compound podría producir nuevos medicamentos anticonvulsivos para el tratamiento de la epilepsia y otros trastornos convulsivos .
Ciencia de Materiales: Semiconductores Orgánicos
En el campo de la ciencia de materiales, This compound se puede utilizar para crear semiconductores orgánicos. Estos materiales tienen aplicaciones en dispositivos electrónicos, como diodos emisores de luz orgánica (OLED) y células solares .
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENBTULRDDPOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177716 | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23141-61-9 | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023141619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23141-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of arnoamine B and how does its structure, particularly the 6-Methyl-5-nitroquinoline moiety, contribute to this activity?
A1: Arnoamine B (4) exhibits in vitro cytotoxicity against human tumor cell lines and inhibits the catalytic activity of topoisomerase II []. While the exact mechanism of action is not fully elucidated in the provided research, the 6-Methyl-5-nitroquinoline core likely plays a crucial role. This structure is a common feature in many biologically active quinoline derivatives. The nitro group at the 5-position is particularly interesting as it can be reduced intracellularly, potentially leading to the formation of reactive species that interact with biological targets like DNA. Further research is needed to confirm the specific interactions between arnoamine B and topoisomerase II.
Q2: How does the synthesis of arnoamine B and its derivatives employ 6-Methyl-5-nitroquinoline as a starting material?
A2: The synthesis of arnoamine B (4) begins with 4-bromo-8-methoxy-6-methyl-5-nitroquinoline (6) as the key starting material []. This highlights the versatility of the 6-Methyl-5-nitroquinoline scaffold in synthetic chemistry. The presence of bromine at the 4-position allows for further functionalization via various coupling reactions, enabling the introduction of different substituents to modulate biological activity. This approach was utilized to synthesize not only arnoamine B but also related compounds (11-14) with varying substituents on the quinoline core []. Investigating the structure-activity relationship of these derivatives can provide insights into the essential structural features required for topoisomerase II inhibition and cytotoxic activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

